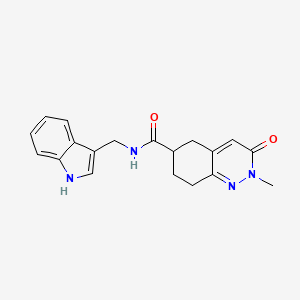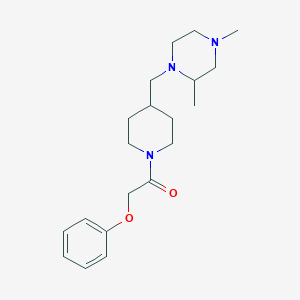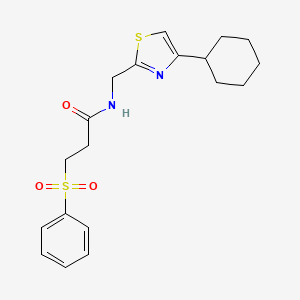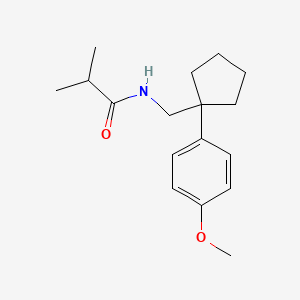![molecular formula C24H23N5O4 B2738329 N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226447-96-6](/img/structure/B2738329.png)
N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The compound of interest, due to its complex structure, has potential applications in the synthesis of novel heterocyclic systems. For instance, Deady and Devine (2006) explored the reactivity of related compounds to produce novel annulated products, indicating the utility of such structures in generating new chemical entities with potential biological activities (Deady & Devine, 2006). This kind of research highlights the importance of the compound in synthetic organic chemistry, offering pathways to new materials and possibly pharmacologically active molecules.
Biological Activity and Antimicrobial Effects
Research into similar compounds has shown promising biological activities. Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated them for antimicrobial and antioxidant activities, suggesting that modifications of the core structure could lead to significant biological properties (Gilava, Patel, Ram, & Chauhan, 2020). Similarly, Bektaş et al. (2007) created new 1,2,4-triazole derivatives and assessed their antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). These studies exemplify the research interest in exploring the antimicrobial potential of complex triazolopyridine carboxamides.
Pharmacological Exploration
Further pharmacological exploration of compounds with similar structures has been conducted. Suresh, Lavanya, and Rao (2016) synthesized thiazolotriazolopyridine derivatives and screened them for antibacterial and antifungal activity, finding that these compounds exhibited significant antimicrobial properties (Suresh, Lavanya, & Rao, 2016). This indicates the compound's relevance in the search for new and effective antimicrobial agents.
Cytotoxicity and Anticancer Potential
The cytotoxic and anticancer potential of related compounds has also been investigated. Hassan, Hafez, and Osman (2014) studied the synthesis and cytotoxic activity of pyrazole and pyrazolopyrimidine derivatives against cancer cells, pointing to the potential use of these compounds in cancer research (Hassan, Hafez, & Osman, 2014). This area of research demonstrates the importance of such compounds in developing new therapeutic agents against various types of cancers.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-16-3-5-17(6-4-16)13-25-22(30)15-29-24(32)28-14-18(7-12-21(28)27-29)23(31)26-19-8-10-20(33-2)11-9-19/h3-12,14H,13,15H2,1-2H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZXQMHMWDOYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

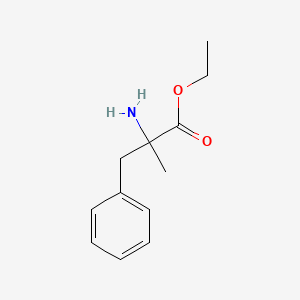
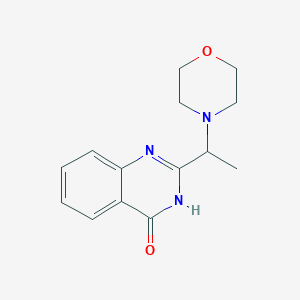
![4-Ethoxy-3-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2738250.png)
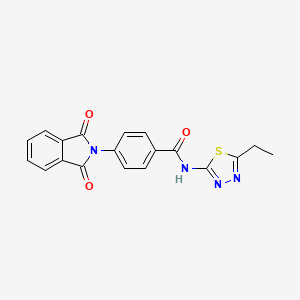
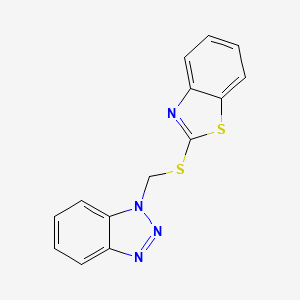


![(4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2738255.png)
